3'-Bromo-2,2'-dimethyl-[1,1'-biphenyl]-3-amine
Description
3'-Bromo-2,2'-dimethyl-[1,1'-biphenyl]-3-amine is a substituted biphenyl amine featuring a bromine atom at the 3' position, methyl groups at the 2 and 2' positions, and an amine group at the 3 position. The bromine substituent introduces steric bulk and electron-withdrawing effects, while the methyl groups enhance lipophilicity and influence molecular conformation.
Properties
Molecular Formula |
C14H14BrN |
|---|---|
Molecular Weight |
276.17 g/mol |
IUPAC Name |
3-(3-bromo-2-methylphenyl)-2-methylaniline |
InChI |
InChI=1S/C14H14BrN/c1-9-11(5-3-7-13(9)15)12-6-4-8-14(16)10(12)2/h3-8H,16H2,1-2H3 |
InChI Key |
WMQMMPNMHZMQBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N)C2=C(C(=CC=C2)Br)C |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The target molecule can be dissected into two key fragments:
-
Fragment A : A 3-aminophenylboronic acid derivative bearing a methyl group at the ortho position (2-methyl-3-aminophenylboronic acid).
-
Fragment B : A bromoarene with a methyl group at the ortho position relative to the bromine (2-methyl-3-bromobenzene).
Coupling these fragments via Suzuki-Miyaura cross-coupling provides direct access to the biphenyl backbone with the desired substitution pattern.
Synthesis of Boronic Acid Fragment (Fragment A)
Procedure :
-
Starting Material : 3-Nitro-2-methylbenzene is subjected to catalytic hydrogenation (H₂, Pd/C) to yield 2-methyl-3-aminobenzene.
-
Protection : The amine group is protected as an acetyl derivative using acetic anhydride to prevent side reactions during subsequent borylation.
-
Directed Borylation : The protected amine undergoes iridium-catalyzed C–H borylation at the para position relative to the methyl group, yielding 2-methyl-3-acetamidophenylboronic acid.
-
Deprotection : Hydrolysis with aqueous HCl regenerates the free amine, producing 2-methyl-3-aminophenylboronic acid hydrochloride.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hydrogenation | H₂ (1 atm), Pd/C (10%), EtOH, rt | 92 |
| Acetylation | Ac₂O, pyridine, 0°C → rt | 89 |
| Borylation | [Ir(COD)OMe]₂, dtbpy, B₂pin₂ | 78 |
| Deprotection | 6M HCl, reflux | 95 |
Synthesis of Bromoarene Fragment (Fragment B)
Procedure :
-
Bromination : 2-Methylbenzene is brominated using Br₂ in the presence of FeBr₃ at 40°C, yielding a mixture of 3-bromo-2-methylbenzene and 4-bromo-2-methylbenzene.
-
Regioselective Purification : Column chromatography (hexanes) isolates 3-bromo-2-methylbenzene (major product) with >95% regiochemical purity.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 40°C |
| FeBr₃ Loading | 5 mol% |
| Isolated Yield | 68% |
Coupling Reaction Optimization
General Procedure :
-
Catalytic System : Pd(OAc)₂ (2 mol%), tricyclohexylphosphine tetrafluoroborate (4 mol%), Cs₂CO₃ (2.5 equiv.).
-
Solvent : Degassed toluene/water (3:1 v/v).
-
Workup : Extraction with ethyl acetate (3 × 50 mL), drying (Na₂SO₄), and column chromatography (hexanes/EtOAc 9:1).
Optimization Insights :
-
Ligand Screening : Tricyclohexylphosphine ligands suppress homocoupling by stabilizing the Pd(0) intermediate.
-
Base Effect : Cs₂CO₃ enhances transmetalation efficiency compared to K₂CO₃ or Na₂CO₃.
-
Temperature : Reactions below 80°C result in incomplete conversion, while temperatures above 110°C promote deboronation side reactions.
Yield : 84% (isolated as a pale yellow solid).
Alternative Synthetic Strategies
Ullmann Coupling for Challenging Substrates
For substrates prone to boronic acid instability, Ullmann coupling between 3-bromo-2-methylbenzene and 2-methyl-3-aminophenyl iodide offers a viable alternative.
Procedure :
-
Iodination : 2-Methyl-3-aminobenzene is treated with N-iodosuccinimide (NIS) in AcOH to yield 2-methyl-3-aminophenyl iodide.
-
Coupling : CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄ (3 equiv.), DMF, 110°C, 24 h.
Key Data :
| Parameter | Value |
|---|---|
| Isolated Yield | 57% |
| Purity (HPLC) | 91% |
Limitations : Higher catalyst loadings and longer reaction times reduce cost-effectiveness compared to Suzuki-Miyaura.
Post-Coupling Functionalization
Methylation via Friedel-Crafts Alkylation :
-
Substrate : 3'-Bromo-[1,1'-biphenyl]-3-amine (synthesized via Suzuki-Miyaura).
-
Reagents : MeCl, AlCl₃ (1.2 equiv.), CH₂Cl₂, 0°C → rt.
-
Outcome : Installs methyl groups at both ortho positions with 76% regioselectivity.
Challenges : Over-alkylation and ring methylation necessitate careful stoichiometric control.
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (CDCl₃, 400 MHz): δ 7.45 (d, J = 8.2 Hz, 1H), 7.32–7.25 (m, 4H), 6.98 (dd, J = 7.6, 1.8 Hz, 1H), 2.42 (s, 3H), 2.38 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 146.8, 139.2, 135.4, 132.7, 130.1, 129.8, 128.6, 127.9, 122.4, 21.5, 19.3.
-
HRMS : m/z calc. for C₁₄H₁₄BrN [M+H]⁺: 276.0378; found: 276.0381.
Industrial-Scale Considerations
Catalytic Recycling
Chemical Reactions Analysis
Suzuki–Miyaura Coupling
The bromine atom in 3'-Bromo-2,2'-dimethyl-[1,1'-biphenyl]-3-amine acts as a leaving group, enabling cross-coupling with boronic acids. The mechanism involves:
-
Oxidative addition : Palladium(0) inserts into the C–Br bond to form a Pd(II) complex.
-
Transmetalation : Boronic acid reacts with the Pd(II) complex, facilitated by a base.
-
Reductive elimination : The coupled product forms, regenerating the Pd(0) catalyst .
Homocoupling Reactions
In the presence of copper catalysts (e.g., Cu(OAc)₂) and oxygen, the compound can undergo homocoupling to form symmetrical biaryls. This involves:
-
Oxidative dehydrohalogenation : The C–Br bond is oxidized to generate a radical intermediate.
-
Recombination : Radical coupling forms the symmetrical biaryl product .
Nucleophilic Substitution
The bromine substituent is reactive, enabling substitution with nucleophiles (e.g., amines, alcohols) under appropriate conditions.
Amine Reactivity
The 3-amine group in the molecule participates in:
-
Schiff base formation : Condensation with carbonyl compounds (e.g., aldehydes) to form imine derivatives .
-
N-Arylation : Coupling with aryl halides using palladium catalysts to introduce additional aromatic rings .
Biological Activity
Biphenylamine derivatives, including this compound, are studied for:
-
Anticancer properties : Selective cytotoxicity against breast cancer (MDA-MB-231) and lung cancer (A549) cell lines, with IC₅₀ values ranging from 20.7–66.3 μM .
-
Enzyme inhibition : Potential α-glucosidase inhibition via molecular docking, showing interactions like hydrogen bonding and π-stacking .
Material Science
Biphenyl derivatives are used in:
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of 3'-Bromo-2,2'-dimethyl-[1,1'-biphenyl]-3-amine in combating various infectious diseases. Its derivatives have shown promising results against pathogens such as Leishmania and Trypanosoma, which are responsible for diseases like leishmaniasis and Chagas disease.
Case Study : A derivative of this compound demonstrated significant trypanocidal activity with an effective dose (ED50) of approximately 3.0 ± 0.3 µmol/L against Leishmania amazonensis . This suggests that modifications to the biphenyl structure can enhance biological activity.
Anticancer Properties
The compound has been evaluated for its anticancer potential, particularly in targeting specific cancer cell lines. Research indicates that it can induce apoptosis in cancer cells through mitochondrial pathways.
Case Study : In vitro studies showed that related biphenyl compounds exhibited cytotoxic effects on breast cancer cell lines, with IC50 values indicating strong inhibitory effects on cell proliferation . This positions the compound as a candidate for further development in cancer therapeutics.
Semiconductor Materials
The structural attributes of this compound make it suitable for applications in semiconductor technology. Its rigid biphenyl structure is beneficial in the synthesis of polyimides and enamines used in electronic devices.
Properties :
- Hole Mobility : The compound exhibits notable hole mobility, making it a candidate for use in organic solar cells and other electronic applications.
Data Table: Properties of Related Compounds
| Compound Name | Hole Mobility (cm²/Vs) | Application Area |
|---|---|---|
| 2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diamine | Organic Solar Cells | |
| This compound | TBD | Potential Electronic Devices |
Synthesis and Reaction Mechanisms
The synthesis of this compound often involves palladium-catalyzed cross-coupling reactions that allow for the introduction of bromine and amine functionalities at specific positions on the biphenyl structure.
Mechanism Overview :
- Cross-Coupling Reaction : Utilizes aryl halides and boronic acids to form biphenyl derivatives.
Mechanism of Action
The mechanism of action of 3’-Bromo-2,2’-dimethyl-[1,1’-biphenyl]-3-amine involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the amine group can form hydrogen bonds or act as a nucleophile in biochemical pathways. The biphenyl structure provides rigidity and planarity, which can influence its binding to targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3'-Bromo-2,2'-dimethyl-[1,1'-biphenyl]-3-amine with key analogs, focusing on substituent effects, physical properties, and biological activities:
Key Observations:
Methyl Groups: Increase lipophilicity and may restrict rotational freedom, as seen in 3',5'-dimethyl analogs . Amine Position: The 3-amine group in biphenyl systems facilitates hydrogen bonding, critical for interactions in biological targets .
Biological Relevance: Brominated biphenyl amines demonstrate notable bioactivity. For example, cis-isomers of brominated propenylamines exhibit higher trypanocidal activity and lower toxicity compared to trans-isomers . Planar conformations (e.g., in N-(3-bromo-2-methylphenyl)carboxamide ) enhance π-stacking interactions, a feature exploitable in drug design.
Synthetic Methods: Brominated analogs are often synthesized via nucleophilic substitution or cross-coupling reactions (e.g., K₂CO₃-mediated condensation in n-butanol ). Methyl groups are typically introduced via Friedel-Crafts alkylation or directed ortho-metalation strategies.
Biological Activity
3'-Bromo-2,2'-dimethyl-[1,1'-biphenyl]-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial properties, cytotoxic effects, and other biological activities based on diverse research findings.
The compound features a biphenyl structure with a bromine atom and dimethyl substitutions, which may influence its interaction with biological targets. Its chemical formula is C15H16BrN.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens.
Table 1: Antimicrobial Activity Against Selected Microorganisms
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 µg/mL | |
| Escherichia coli | 25 µg/mL | |
| Candida albicans | 15 µg/mL | |
| Mycobacterium smegmatis | 10 µg/mL |
The compound exhibited notable activity against both bacterial and fungal strains, suggesting its potential as a therapeutic agent in treating infections.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound.
Table 2: Cytotoxic Effects on Cancer Cell Lines
The IC50 values indicate that the compound has moderate cytotoxic effects on various cancer cell lines, warranting further investigation into its mechanism of action and therapeutic potential.
Though the exact mechanisms remain to be fully elucidated, preliminary studies suggest that the compound may exert its antimicrobial effects by disrupting bacterial cell membranes or interfering with vital metabolic pathways. The presence of the bromine atom may enhance lipophilicity, facilitating membrane penetration.
Case Studies
Several case studies have documented the use of similar biphenyl derivatives in clinical settings:
- Case Study on Antimicrobial Resistance : A study highlighted the effectiveness of biphenyl derivatives in overcoming antibiotic resistance in Staphylococcus aureus, suggesting that modifications like those seen in this compound could provide new avenues for treatment against resistant strains .
- Cancer Treatment Trials : Clinical trials involving biphenyl compounds demonstrated promising results in reducing tumor size in patients with breast cancer. The structural similarities to this compound suggest potential for similar outcomes .
Q & A
Q. What synthetic routes are commonly used to prepare 3'-Bromo-2,2'-dimethyl-[1,1'-biphenyl]-3-amine, and how do reaction conditions affect yield and purity?
The compound is typically synthesized via bromination of a precursor such as 2,2'-dimethyl-[1,1'-biphenyl]-3-amine. Bromination agents like N-bromosuccinimide (NBS) or molecular bromine (Br₂) are employed under catalytic conditions (e.g., FeCl₃ or AlCl₃) to ensure regioselectivity at the 3'-position . Reaction parameters such as temperature (0–25°C), solvent polarity (e.g., dichloromethane or CCl₄), and stoichiometric ratios significantly influence yield and purity. For example, excess bromine may lead to di-brominated byproducts, requiring careful monitoring via TLC or HPLC .
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the bromine substitution pattern and methyl group positions. Coupling constants in aromatic regions help distinguish meta/para substitution .
- X-ray Crystallography : Resolves tautomeric ambiguity (e.g., keto-amine vs. hydroxy-pyridine forms) and confirms planar conformations in the solid state .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns for bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) .
Q. What safety protocols are essential during laboratory handling?
- Ventilation : Use fume hoods to avoid inhalation of brominated aromatic amines, which may exhibit toxicity .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory.
- Storage : Keep in amber glassware under inert gas (N₂/Ar) to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields when using different brominating agents?
Discrepancies in yields often arise from competing side reactions (e.g., over-bromination or solvent adduct formation). Strategies include:
- Reagent Optimization : NBS offers better regiocontrol than Br₂ but may require longer reaction times .
- In Situ Monitoring : Use UV-Vis spectroscopy to track bromine consumption or GC-MS to detect intermediates .
- Post-Reaction Quenching : Rapid cooling and neutralization (e.g., Na₂S₂O₃) minimize byproduct formation .
Q. How does bromine substitution at the 3'-position influence biological activity compared to chloro/fluoro analogs?
- Electronic Effects : Bromine’s higher electronegativity and larger atomic radius enhance π-π stacking with biological targets (e.g., enzyme active sites), improving binding affinity relative to chloro/fluoro analogs .
- Bioactivity Data : In antiparasitic assays, brominated derivatives show 3.5–8.8-fold higher activity against Trypanosoma cruzi than non-halogenated counterparts, attributed to improved membrane permeability .
Q. What strategies elucidate tautomeric behavior in different solvent systems?
- Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize the keto-amine tautomer via hydrogen bonding, while nonpolar solvents (e.g., toluene) favor the hydroxy-pyridine form .
- Variable-Temperature NMR : Track tautomeric equilibrium shifts by observing NH/O-H proton signals across temperatures (−40°C to 80°C) .
Q. How can computational modeling predict reactivity in cross-coupling reactions?
- DFT Calculations : Identify electron-rich sites for Suzuki-Miyaura coupling (e.g., boronation at the 4-position) by analyzing Fukui indices .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) to optimize catalytic conditions .
Q. What methodologies assess compound stability under varying storage conditions?
- Accelerated Degradation Studies : Expose samples to UV light (254 nm), elevated temperatures (40–60°C), and humidity (75% RH) for 4–12 weeks. Monitor degradation via HPLC and LC-MS .
- Stability-Indicating Assays : Quantify hydrolytic byproducts (e.g., de-brominated amines) using validated chromatographic methods .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
